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The characteristic aroma of many wines, particularly the tropical and citrus notes of Sauvignon

Blanc, is largely defined by a class of potent sulfur-containing compounds known as volatile

thiols, or more specifically, polyfunctional thiols.[1][2][3] These compounds are present at

extremely low concentrations, often in the nanograms per liter (ng/L) range, yet they possess

remarkably low odor detection thresholds, making them key contributors to the wine's sensory

profile.[4] While the term "prenylthiol" is not commonly used in oenology, the molecular

structures of some of these key thiols, such as 4-methyl-4-sulfanylpentan-2-one, feature

branched carbon chains reminiscent of prenyl groups.

This guide provides a comprehensive overview of the principal volatile thiols found in wine,

their formation pathways, sensory characteristics, and the analytical methodologies used for

their quantification. The primary compounds of focus are:

3-Sulfanylhexan-1-ol (3SH or 3MH): Associated with aromas of grapefruit, passion fruit, and

guava.[1][4]

3-Sulfanylhexyl acetate (3SHA or 3MHA): Contributes notes of passion fruit and boxwood.[1]

[4]

4-Methyl-4-sulfanylpentan-2-one (4MSP or 4MMP): Known for its boxwood or blackcurrant

bud aroma. At high concentrations, it can be perceived as "cat urine".[1]

These compounds are not typically found in their free, aromatic form in the grape but are

released from non-volatile precursors during the fermentation process.[2][5] Understanding the
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chemistry and biochemistry of these molecules is crucial for grape growers and winemakers

aiming to modulate the aromatic expression of their wines.

Formation Pathway of Volatile Thiols
Volatile thiols are released during alcoholic fermentation from odorless, non-volatile precursors

present in the grape must.[6] These precursors are primarily amino acid conjugates, specifically

S-cysteine and S-glutathione conjugates, which are formed in the grape berry.[5] The proposed

pathway involves the conjugation of cysteine or glutathione to an unsaturated fatty acid

derivative, such as (E)-2-hexenal, which is a common C6 compound formed in grapes.[5][7]

During fermentation, yeast enzymes, particularly those with β-lyase activity, cleave the C-S

bond in these precursors, releasing the free, odorous thiol into the wine.[5][8] The efficiency of

this conversion is highly dependent on the yeast strain, fermentation conditions, and the initial

concentration of the precursors in the must.[2][9]
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Biochemical Pathway for 3SH Formation in Wine
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Formation pathway of 3-Sulfanylhexan-1-ol (3SH).
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Quantitative and Sensory Data
The profound impact of volatile thiols on wine aroma is underscored by their extremely low

perception thresholds. The concentration of these compounds can vary significantly depending

on the grape variety, viticultural practices, and winemaking techniques. Sauvignon Blanc is

particularly known for its high potential to produce these thiols.[3]

Compound
Name

Abbreviation
Aroma
Descriptors

Odor
Detection
Threshold
(ng/L)

Typical
Concentration
in Sauvignon
Blanc (ng/L)

4-Methyl-4-

sulfanylpentan-2-

one

4MSP / 4MMP

Boxwood,

Blackcurrant,

Broom, Cat urine

(at high conc.)

0.8[1] 5 - 40

3-Sulfanylhexyl

acetate
3SHA / 3MHA

Passion fruit,

Grapefruit, Box

tree

4[1] 10 - 2,000

3-Sulfanylhexan-

1-ol
3SH / 3MH

Grapefruit,

Passion fruit,

Guava

60[1] 100 - 5,000+

Note: Odor thresholds and concentrations are approximate and can vary based on the wine

matrix and the specific study.

Experimental Protocols for Thiol Analysis
The analysis of volatile thiols in wine is analytically challenging due to their low concentrations,

high reactivity, and the complexity of the wine matrix.[4] Most methods require a selective

extraction and derivatization step prior to chromatographic analysis. A widely cited protocol

involves the use of an organomercuric compound, p-hydroxymercuribenzoate (p-HMB), to

selectively bind the thiols.

Key Experimental Steps:
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Extraction: Volatile compounds, including thiols, are first extracted from the wine sample

(typically 500 mL) using an organic solvent like dichloromethane.[10]

Selective Binding: The organic extract is then treated with an aqueous solution of p-HMB.

The thiols selectively react with p-HMB to form a non-volatile complex.[10]

Purification: The thiol-p-HMB complexes are isolated and purified using an anion-exchange

solid-phase extraction (SPE) column. This step removes interfering matrix components.[10]

Release of Thiols: The purified complexes are treated with an excess of a reducing agent,

typically L-cysteine, which displaces the volatile thiols from the p-HMB.[10]

Final Extraction & Concentration: The released free thiols are re-extracted into a small

volume of dichloromethane.

Analysis: The final concentrated extract is analyzed by Gas Chromatography-Mass

Spectrometry (GC-MS), often operating in Selected Ion Monitoring (SIM) mode for enhanced

sensitivity and selectivity.[11]

Alternative methods utilize different derivatizing agents such as pentafluorobenzyl bromide

(PFBBr) or ethyl propiolate, followed by analysis via GC-MS or High-Performance Liquid

Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4][12][13]
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Analytical Workflow for Volatile Thiol Quantification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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